2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 3-methylbenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various imidazole derivatives.
Scientific Research Applications
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:
2-mercapto-3-(3-methylphenyl)-6,7-dihydro-5H-thiopyrano[3’,2’4,5]thieno[2,3-d]pyrimidin-4(3H)-one:
2-mercapto-1-methylimidazole: This compound shares the mercapto group and imidazole ring but has different substituents and properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUDYAABFWCBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357608 |
Source
|
Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61388-77-0 |
Source
|
Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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